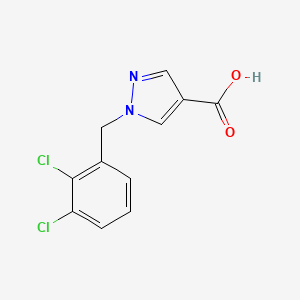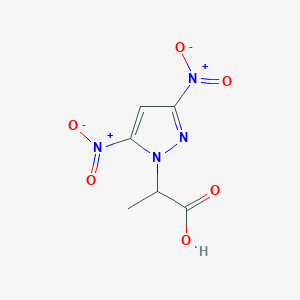
2-(3,5-Dinitro-1H-pyrazol-1-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,5-Dinitro-1H-pyrazol-1-yl)propanoic acid is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of two nitro groups attached to the pyrazole ring, which significantly influences its chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,5-Dinitro-1H-pyrazol-1-yl)propanoic acid typically involves the nitration of a pyrazole precursor. The reaction conditions often require the use of strong nitrating agents such as nitric acid or a mixture of nitric and sulfuric acids. The process is carried out under controlled temperatures to ensure the selective introduction of nitro groups at the desired positions on the pyrazole ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step synthesis starting from commercially available pyrazole derivatives. The process includes nitration, followed by purification steps such as recrystallization or chromatography to obtain the pure compound. The scalability of the process is crucial for industrial applications, and optimization of reaction conditions is often necessary to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(3,5-Dinitro-1H-pyrazol-1-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can participate in nucleophilic substitution reactions where the nitro groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of 2-(3,5-diamino-1H-pyrazol-1-yl)propanoic acid.
Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(3,5-Dinitro-1H-pyrazol-1-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new pharmaceutical agents.
Industry: Utilized in the production of energetic materials due to its high thermal stability and positive heat of formation.
Wirkmechanismus
The mechanism of action of 2-(3,5-Dinitro-1H-pyrazol-1-yl)propanoic acid is primarily influenced by the presence of nitro groups, which can undergo redox reactions. These reactions can generate reactive intermediates that interact with biological targets, leading to various biological effects. The compound’s ability to form hydrogen bonds and participate in electron transfer processes also plays a role in its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: Known for its high thermal stability and energetic properties.
3-(2-Methylpyrazol-3-yl)propanoic acid: Another pyrazole derivative with different substituents that influence its reactivity and applications.
Uniqueness: 2-(3,5-Dinitro-1H-pyrazol-1-yl)propanoic acid is unique due to the specific positioning of the nitro groups on the pyrazole ring, which imparts distinct chemical and physical properties. Its high thermal stability and potential for various chemical transformations make it a valuable compound in both research and industrial applications.
Eigenschaften
Molekularformel |
C6H6N4O6 |
|---|---|
Molekulargewicht |
230.14 g/mol |
IUPAC-Name |
2-(3,5-dinitropyrazol-1-yl)propanoic acid |
InChI |
InChI=1S/C6H6N4O6/c1-3(6(11)12)8-5(10(15)16)2-4(7-8)9(13)14/h2-3H,1H3,(H,11,12) |
InChI-Schlüssel |
IWHXZHCGXBACRM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)O)N1C(=CC(=N1)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


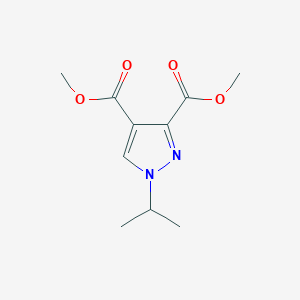
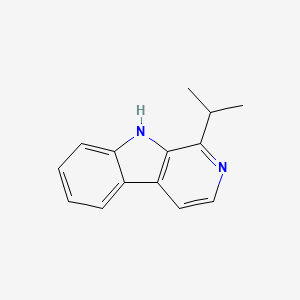

![Ethyl 4-[(4-nitrobenzoyl)amino]benzoate](/img/structure/B11714704.png)



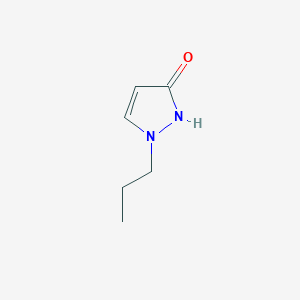
![1-[5-(Triethylsilyl)pent-4-yn-1-yl]piperazine](/img/structure/B11714721.png)
![2,4-Dinitro-1-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B11714729.png)

![3-(1H-1,3-benzodiazol-1-yl)-N'-[(1E)-phenylmethylidene]propanehydrazide](/img/structure/B11714743.png)
![3-methyl-5-(methylsulfanyl)-7-(propan-2-yloxy)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B11714746.png)
